molecular formula C13H18BrNO2 B8620111 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol

Cat. No.: B8620111
M. Wt: 300.19 g/mol
InChI Key: QDVOQFJCZHTWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is a chemical compound that features a bromophenyl group attached to a piperidine ring, which is further connected to an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol typically involves the reaction of 4-bromophenylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(1-(4-Bromophenyl) piperidin-4-yloxy)acetone.

    Reduction: Formation of 2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol.

    Substitution: Formation of 2-(1-(4-Aminophenyl) piperidin-4-yloxy)ethanol or 2-(1-(4-Thiophenyl) piperidin-4-yloxy)ethanol.

Scientific Research Applications

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar residues. The ethoxy group may enhance solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)ethanol: Lacks the piperidine ring, making it less structurally complex.

    4-Bromophenylpiperidine: Lacks the ethoxy group, affecting its solubility and reactivity.

    2-(1-(4-Phenyl) piperidin-4-yloxy)ethanol: Similar structure but without the bromine atom, leading to different reactivity and binding properties.

Uniqueness

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol is unique due to the presence of both the bromophenyl and piperidine moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol

InChI

InChI=1S/C13H18BrNO2/c14-11-1-3-12(4-2-11)15-7-5-13(6-8-15)17-10-9-16/h1-4,13,16H,5-10H2

InChI Key

QDVOQFJCZHTWBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCO)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 2-(1-(4-bromophenyl)piperidin-4-yloxy)acetate (3.08 g, 8.3 mmol) in THF (20 mL) at −10° C. under nitrogen was added lithium aluminum hydride (0.57 g, 15 mmol). After 2 hours, the reaction mixture was quenched by sequential addition of water (0.6 mL), 15 percent aqueous sodium hydroxide solution (1.8 mL) and water (0.6 mL). The resulting mixture was filtered and concentrated under vacuum to provide the crude 2-(1-(4-bromophenyl) piperidin-4-yloxy)ethanol 2.16 g. MS (m/z): 302 (M+2)+
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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